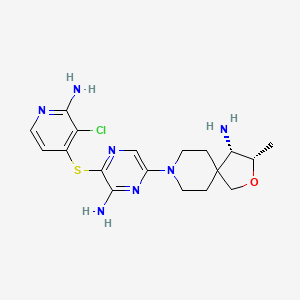

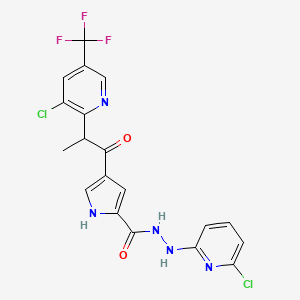

![molecular formula C13H24N2O4 B2543641 [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353984-41-4](/img/structure/B2543641.png)

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid” is a chemical compound with the molecular formula C13H16NO4 . It is also known as 4-(Boc-aminomethyl)benzoic acid . This compound is a Boc protected form of 4-(Aminomethyl)benzoic Acid .

Molecular Structure Analysis

The molecular weight of this compound is 251.28 g/mol . The InChI Key, which is a unique identifier for chemical substances, is LNKHBRDWRIIROP-UHFFFAOYSA-M . The SMILES string, which represents the structure of the chemical in the form of a line notation, is CC©©OC(=O)NCC1=CC=C(C=C1)C(O)=O .Physical And Chemical Properties Analysis

This compound appears as a white to almost white powder or crystal . The melting point is 168 °C (dec.) . It is soluble in methanol .科学的研究の応用

Synthesis of Oxindoles

The compound has been utilized in the synthesis of oxindoles through palladium-catalyzed C-H functionalization processes. This approach is significant in medicinal chemistry, as oxindoles are a core structure in many bioactive compounds and pharmaceuticals. The methodology highlights the versatility of [4−(tert−Butoxycarbonylamino−methyl)−piperidin−1−yl]−aceticacid in facilitating complex chemical transformations, contributing to the development of potent serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Acetyl-CoA Carboxylase Inhibition

This compound has played a role in the discovery of novel piperazine derivatives as non-selective inhibitors of acetyl-CoA carboxylase (ACC), which is critical in fatty acid metabolism. The optimization of substituents led to the identification of potent inhibitors that could reduce hepatic de novo fatty acid synthesis, showcasing the potential of this chemical scaffold in the development of treatments for metabolic disorders (Chonan et al., 2011).

Dipeptido-mimetics Synthesis

A practical synthesis method for a dipeptide mimetic, leveraging the structural features of [4−(tert−Butoxycarbonylamino−methyl)−piperidin−1−yl]−aceticacid, has been developed. This approach is aimed at producing interleukin-1beta converting enzyme inhibitors, illustrating the compound's utility in generating biologically relevant molecules (Lauffer & Mullican, 2002).

Chiral Intermediate Synthesis

The compound has been synthesized as a chiral intermediate of sitagliptin, a therapeutic agent for diabetes. The method involves several steps starting from L-aspartic acid, demonstrating the compound's role in the synthesis of important pharmaceutical intermediates (Zhang Xingxian, 2012).

Mannich Bases Synthesis

It has been used in the synthesis of novel Mannich bases bearing a pyrazolone moiety, which were further characterized for their electrochemical properties. Such studies are crucial for understanding the electrochemical behavior of novel compounds, potentially leading to new materials or pharmaceuticals (Naik et al., 2013).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-4-6-15(7-5-10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYSGFHXOCCWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

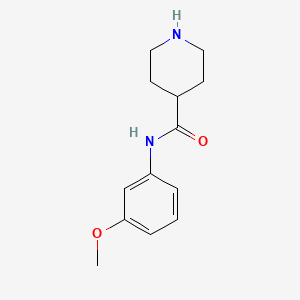

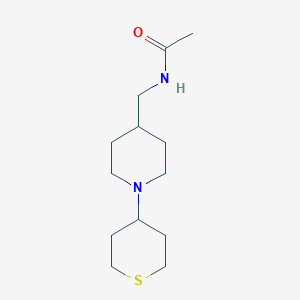

![Ethyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2543560.png)

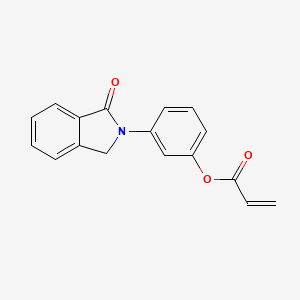

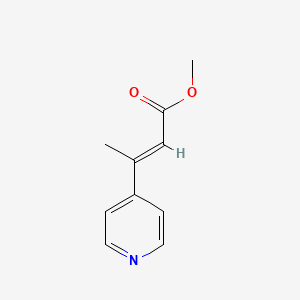

![2-[(4-Bromophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2543563.png)

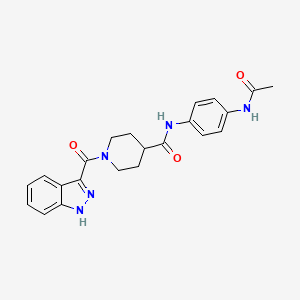

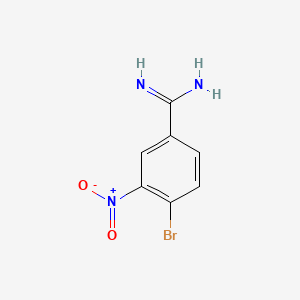

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2543567.png)

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)

![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)